
3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-acetyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-2(1H)-one, also known as ATQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATQ is a heterocyclic compound that contains a quinoline ring system and a pyrazolone moiety, making it a unique and versatile molecule.
Scientific Research Applications
Synthesis and Characterization
- Ultrasound-assisted Synthesis : New quinolinyl chalcones containing a pyrazole group have been synthesized using an ultrasonic method, demonstrating efficient yields and promising structural features for further biological evaluations (Prasath et al., 2015).
- Reactivity with Isothiocyanates : 3-Phenyl-3-aminoquinoline-2,4-diones reacted with isothiocyanates to produce novel compounds, showcasing a method for generating structurally diverse derivatives with potential biological activities (Klásek et al., 2010).
Biological Evaluations
- Antimicrobial Activity : Several studies have synthesized novel pyrazole and quinoline derivatives with significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Raju et al., 2016); (Kumar et al., 2016).
- Antioxidant and Cytotoxic Activities : Some synthesized compounds have been screened for their antioxidant activity and in vitro cytotoxicity against cancer cells, indicating their potential for therapeutic applications (Kumar et al., 2016).
Potential Anticancer and Antimalarial Activities
- Anticancer Agents : Compounds with a pyrazole-quinoline scaffold have shown significant anticancer activity in various cell lines, suggesting their potential as lead compounds for cancer therapy development (Zhang et al., 2008).
- Antimalarial Evaluations : A study on derivatives of 4-hydroxyquinolin-2(1H)-ones revealed potent antimalarial activity, further emphasizing the therapeutic potential of these compounds in the treatment of malaria (Sarveswari et al., 2014).
properties
IUPAC Name |
3-(2-acetyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-11(22)21-16(10-15(20-21)17-7-4-8-24-17)13-9-12-5-2-3-6-14(12)19-18(13)23/h2-9,16H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFLVWPCPBHMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)
![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)
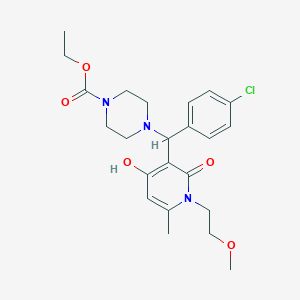
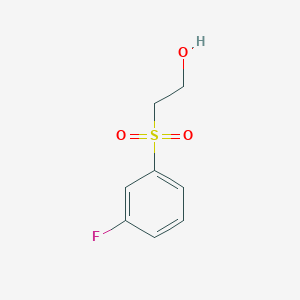
![N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700795.png)
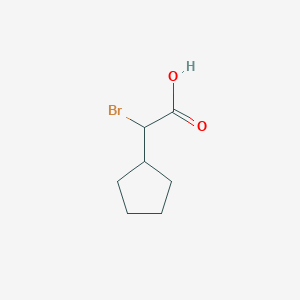
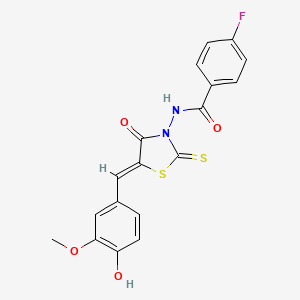
![1-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2700804.png)
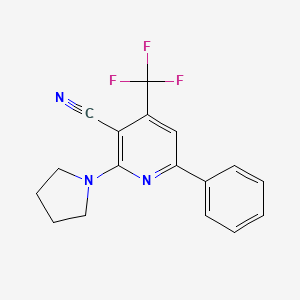
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)
![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)
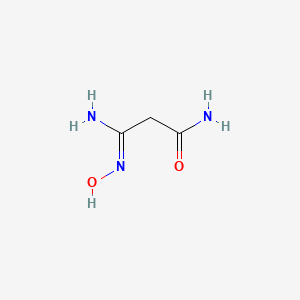
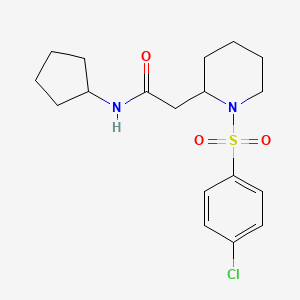
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)